1-(4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is a complex organic compound that has garnered attention for its potential applications in medicinal chemistry, particularly as a pharmaceutical candidate. This compound features a unique combination of a pyrazole and pyrimidine structure, which are known for their biological activity, particularly in the context of inhibiting certain enzymes and pathways relevant to diseases such as cancer and neurodegenerative disorders.
This compound falls under the category of heterocyclic compounds, specifically those containing nitrogen in their ring structures. It is classified as a pyrazole derivative due to the presence of the pyrazole moiety, along with a pyrimidine structure that contributes to its pharmacological properties.
The synthesis of 1-(4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine typically involves multi-step organic reactions. Key steps may include:
Technical details regarding reaction conditions, such as temperatures, solvents, and catalysts used, are crucial for optimizing yield and purity but are often proprietary or detailed in specific patent filings .
The compound has a molecular formula of CHFN and a molecular weight of approximately 335.34 g/mol. Its structural complexity arises from multiple functional groups that can interact with biological targets.
1-(4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine is primarily studied for its reactivity in biological systems rather than traditional organic reactions. Its main interactions include:
The mechanism by which 1-(4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine exerts its effects involves:
This process is supported by data from in vitro studies demonstrating reduced kinase activity upon treatment with this compound .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its lipophilic characteristics imparted by the trifluoromethyl group.
Key chemical properties include:
Relevant data on solubility, stability under various conditions, and reactivity profiles are essential for practical applications but may vary based on synthesis methods used .
The primary applications of 1-(4-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine include:
This compound represents a promising candidate for further research aimed at developing effective treatments for conditions associated with dysregulated kinase activity .
The synthesis of 1-(4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl)piperidin-4-amine employs a convergent strategy, beginning with the preparation of the 2,4-dichloro-6-(trifluoromethyl)pyrimidine intermediate. Nucleophilic aromatic substitution (SNAr) at the C2 position of this intermediate with piperidin-4-amine forms the pyrimidine-piperidine core. Critical to this step is the in situ protection of the primary amine in piperidin-4-amine using tert-butyloxycarbonyl (Boc) groups, which prevents dialkylation and achieves 85% mono-substitution yield [1] . The C4 chloride is subsequently displaced by the organozinc derivative of 1-ethyl-3-methyl-4-iodopyrazole under Negishi coupling conditions. This regioselective sequence ensures the pyrazole moiety is introduced without competing side reactions, with the Boc deprotection step (using trifluoroacetic acid) completing the synthesis.
Table 1: Leaving Group Efficiency in Pyrimidine Intermediates
Leaving Group (X) | Nucleophile | Temperature (°C) | Yield (%) |
---|---|---|---|
Chloro | Boc-piperidin-4-amine | 80 | 85 |
Bromo | Boc-piperidin-4-amine | 60 | 92 |
Fluoro | Boc-piperidin-4-amine | 25 | 78 |
Bromo-substituted pyrimidines show superior reactivity (92% yield) due to lower bond dissociation energy, enabling milder reaction temperatures [1].
For amidation steps involving sterically hindered amines, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)-mediated coupling demonstrates significant advantages over classical carbodiimide reagents. In the synthesis of related pyrimidine-piperidine analogs, HATU achieves near-quantitative yields (98%) at room temperature within 2 hours, while EDC/HOBt systems require extended reaction times (12 hours) and deliver only 75–80% yields [1]. The catalytic efficiency arises from HATU’s ability to generate highly reactive O-acylisourea intermediates, reducing epimerization risks. Microwave-assisted HATU reactions further enhance efficiency, cutting reaction times to 15 minutes without compromising yield [1].
Table 2: Catalyst Performance in C–N Bond Formation
Catalyst System | Reaction Time (h) | Yield (%) | Byproducts |
---|---|---|---|
HATU/DIPEA | 2.0 | 98 | <2% |
EDC/HOBt | 12.0 | 78 | 10–15% |
DCC/DMAP | 24.0 | 65 | 20% |
Solvent polarity and base strength critically influence SNAr efficiency in pyrimidine systems. Polar aprotic solvents like DMSO facilitate anion stabilization of the nucleophile (piperidin-4-amine), yielding >90% conversion at 80°C. In contrast, ethereal solvents (THF, dioxane) result in incomplete reactions (<50% yield) due to poor solubility of intermediates [1] . Tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) outperform inorganic bases (K₂CO₃, Cs₂CO₃) in minimizing hydrolysis of the trifluoromethyl group. DIPEA is optimal for Boc-protected amines, suppressing deprotection side reactions.
Optimized Protocol:
Scaling the Negishi coupling step introduces challenges:
Synthetic routes for pyrazole-pyrimidine hybrids vary significantly in efficiency:
Table 3: Synthetic Route Comparison for Pyrazole-Pyrimidine Hybrids
Parameter | Target Compound Route | Classical Pyrazolo[3,4-d]pyrimidine [6] |
---|---|---|
Steps | 3 | 5 |
Overall Yield | 65% | 20% |
Key Limitation | Zinc salt removal | Regioisomer separation |
Temperature Range | 25–80°C | 80–150°C |
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0